
N,N,N',N'-Tetrabutyl-P-methylphosphonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of phosphonic diamide groups, which contribute to its reactivity and versatility in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide typically involves the reaction of phosphonic acid derivatives with amines. One common method includes the reaction of phosphonic dichloride with N,N-dibutylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane, and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic diamides. These products have diverse applications in various fields, including catalysis and material science .
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide involves its interaction with molecular targets through its phosphonic diamide groups. These groups can form strong bonds with metal ions, proteins, and other biomolecules, leading to various biochemical effects. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-Tetraethyl-P-methylphosphonic diamide
- N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide
- N,N,N’,N’-Tetraethyl-P-phenylphosphonic diamide
Uniqueness
N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide is unique due to its specific alkyl groups, which influence its solubility, reactivity, and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various chemical reactions .
Propiedades
Número CAS |
26348-77-6 |
|---|---|
Fórmula molecular |
C17H39N2OP |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
N-butyl-N-[(dibutylamino)-methylphosphoryl]butan-1-amine |
InChI |
InChI=1S/C17H39N2OP/c1-6-10-14-18(15-11-7-2)21(5,20)19(16-12-8-3)17-13-9-4/h6-17H2,1-5H3 |
Clave InChI |
IKKFQBJVGHMFKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)P(=O)(C)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


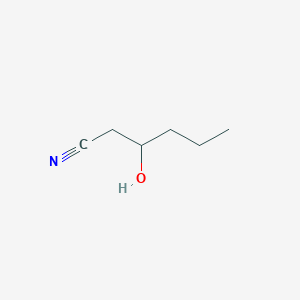

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
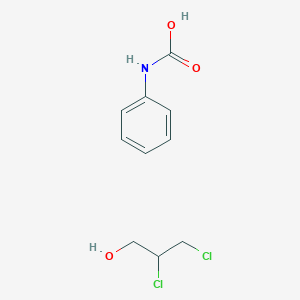
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)
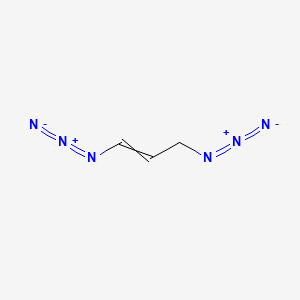
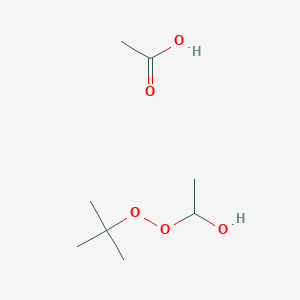

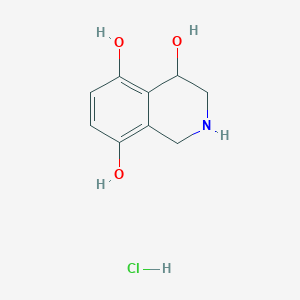
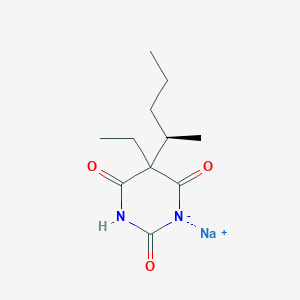
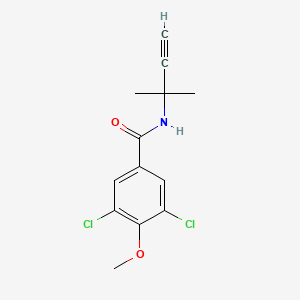
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)

